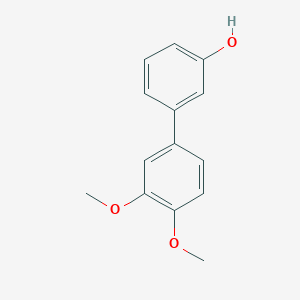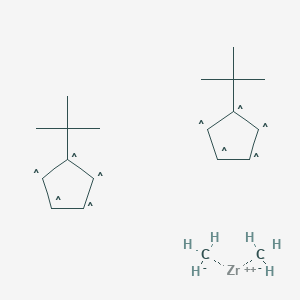
Bis(pentamethylcyclopentadienyl)manganese(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of manganocene, where the cyclopentadienyl ligands are substituted with pentamethylcyclopentadienyl groups. It is a solid at room temperature and is known for its stability and unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(pentamethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with sodium pentamethylcyclopentadienide in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation of the manganese center.
Industrial Production Methods: While specific industrial production methods for bis(pentamethylcyclopentadienyl)manganese(II) are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the product .
Types of Reactions:
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) complexes .
Applications De Recherche Scientifique
Bis(pentamethylcyclopentadienyl)manganese(II) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of bis(pentamethylcyclopentadienyl)manganese(II) involves its ability to participate in electron transfer reactions due to the presence of the manganese center. The pentamethylcyclopentadienyl ligands stabilize the manganese center, allowing it to undergo various redox reactions . The compound can interact with molecular targets through coordination bonds, influencing various molecular pathways .
Comparaison Avec Des Composés Similaires
Bis(cyclopentadienyl)manganese(II) (Manganocene): This compound is similar but lacks the methyl groups on the cyclopentadienyl ligands.
Bis(pentamethylcyclopentadienyl)iron(II): Similar structure but with iron as the central metal.
Bis(pentamethylcyclopentadienyl)cobalt(II): Similar structure but with cobalt as the central metal.
Uniqueness: Bis(pentamethylcyclopentadienyl)manganese(II) is unique due to the presence of the pentamethylcyclopentadienyl ligands, which provide greater stability and distinct electronic properties compared to its non-methylated counterparts . This makes it particularly useful in applications requiring stable and reactive organometallic compounds .
Propriétés
InChI |
InChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXWXWETMUIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Mn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Mn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)






